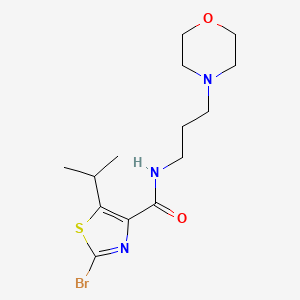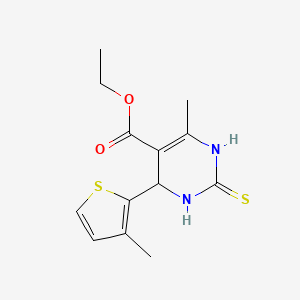![molecular formula C26H27N3O2S2 B11147850 (5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11147850.png)
(5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-{[3-(3-METHYL-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole ring, and various substituents
Métodos De Preparación
The synthesis of (5Z)-5-{[3-(3-METHYL-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-propyl-2-thioxothiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol or methanol. The reaction mixture is then heated under reflux to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
(5Z)-5-{[3-(3-METHYL-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazolidinone ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(5Z)-5-{[3-(3-METHYL-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its potential as a bioactive molecule, including its antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (5Z)-5-{[3-(3-METHYL-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation.
Comparación Con Compuestos Similares
Similar compounds to (5Z)-5-{[3-(3-METHYL-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE include other thiazolidinone derivatives and pyrazole-containing compounds. These compounds may share similar structural features but differ in their substituents and overall properties. Some examples include:
Thiazolidinone derivatives: Compounds with variations in the substituents on the thiazolidinone ring.
Pyrazole derivatives: Compounds with different substituents on the pyrazole ring.
The uniqueness of (5Z)-5-{[3-(3-METHYL-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups and the potential synergistic effects of these groups on its biological activity.
Propiedades
Fórmula molecular |
C26H27N3O2S2 |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
(5Z)-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3O2S2/c1-4-13-28-25(30)23(33-26(28)32)16-20-17-29(21-9-7-6-8-10-21)27-24(20)19-11-12-22(18(3)15-19)31-14-5-2/h6-12,15-17H,4-5,13-14H2,1-3H3/b23-16- |
Clave InChI |
VCZMLFJQWBKQLU-KQWNVCNZSA-N |
SMILES isomérico |
CCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCCC)C)C4=CC=CC=C4)/SC1=S |
SMILES canónico |
CCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCCC)C)C4=CC=CC=C4)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11147773.png)
![N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine](/img/structure/B11147778.png)
![7-Chloro-1-(4-methoxyphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11147790.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11147804.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11147808.png)

![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)acetamide](/img/structure/B11147814.png)

![4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B11147821.png)
![N-[2-(4-pyridyl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11147832.png)
![N-(4-pyridylmethyl)-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B11147834.png)
![Ethyl [2-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11147842.png)
![(5Z)-2-(4-butoxyphenyl)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11147860.png)
